molecular formula C17H26O2SSi B14303981 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one CAS No. 112699-40-8

3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one

Cat. No.: B14303981
CAS No.: 112699-40-8
M. Wt: 322.5 g/mol
InChI Key: GRQQLRSZQNTHAO-UHFFFAOYSA-N
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Description

3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the cyclopentanone ringSpecific reaction conditions, such as the use of bases, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions are mediated through specific pathways, depending on the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    3-[Methoxy(phenylsulfanyl)methyl]-2-methylcyclopentan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    3-[Phenylsulfanyl(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the methoxy group, affecting its solubility and reactivity.

    3-[Methoxy(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the phenylsulfanyl group, altering its redox properties.

Uniqueness

The presence of all three functional groups (methoxy, phenylsulfanyl, and trimethylsilyl) in 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one makes it unique. This combination of groups provides a balance of reactivity, solubility, and stability, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

112699-40-8

Molecular Formula

C17H26O2SSi

Molecular Weight

322.5 g/mol

IUPAC Name

3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C17H26O2SSi/c1-13-15(11-12-16(13)18)17(19-2,21(3,4)5)20-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3

InChI Key

GRQQLRSZQNTHAO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2

Origin of Product

United States

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